



Technical Support Center: Helium-Based Groundwater Age Dating

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Helium-water	
Cat. No.:	B14278265	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing helium-based methods for groundwater age modeling. Our goal is to help you reduce uncertainty and improve the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of uncertainty in 3H/3He groundwater dating?

A1: The main sources of uncertainty include the presence of terrigenic helium (helium from crustal and mantle sources), diffusive loss of 3He, mixing of different aged groundwaters, and hydrodynamic dispersion.[1] Analytical uncertainties in measurements can also contribute, typically resulting in age errors of less than 10%.[2]

Q2: My calculated groundwater age is negative. What does this indicate?

A2: A negative age can point to an analytical or sampling problem.[3] One common cause is the loss of helium-3 if the water sample was not adequately confined after recharge.[3] Sample fractionation, which can occur if gas bubbles form during sampling, can also lead to negative ages.[3] Small negative ages are generally interpreted as being approximately modern.[3]

Q3: The lab report indicates my sample was "fractionated." What does this mean for my age calculation?

Troubleshooting & Optimization





A3: "Fractionated" means the sample has degassed in some way, invalidating the calculated age.[3] This can happen if bubbles form during sampling or naturally within the aquifer due to processes like denitrification.[3] An indication of fractionation is when the excess helium-4 (Δ 4He) is less than the excess neon (Δ Ne).[3]

Q4: How significant is the uncertainty in recharge temperature and elevation for 3H/3He dating?

A4: The solubility of helium and neon in water is not highly sensitive to normal temperature variations, so using the measured water temperature as the recharge temperature is often sufficient.[3] However, the recharge elevation is more critical and should be accurately determined, typically by using the elevation of the well head or the known recharge elevation. [3]

Q5: What is the difference between a "corrected" and "uncorrected" 3H/3He age?

A5: The "uncorrected age" assumes all tritiogenic 3He comes from tritium decay and dissolved air. The "corrected age" accounts for additional terrigenic helium (from the Earth's crust or mantle).[3] The corrected age should be used when the analytical report indicates the presence of terrigenic helium.[3]

Troubleshooting Guides Issue 1: High Terrigenic Helium Contamination

- Symptoms:
 - Significantly older apparent groundwater age than expected.
 - Helium concentrations are several hundred percent above air-water equilibrium values.
 - Discrepancy between 3H/3He ages and ages from other tracers like CFCs.
- Problem Description: Excess helium from crustal or mantle sources (terrigenic helium) that
 was not derived from the decay of tritium in the groundwater parcel is a major source of
 uncertainty.[1][4] This is particularly problematic in samples that are a mixture of old and
 young water.[4]



Troubleshooting Steps:

- Screen Samples: Perform a preliminary, low-cost gas chromatographic analysis for total helium concentration to screen for samples with high terrigenic helium before proceeding with the more expensive 3H/3He analysis by mass spectrometry.[4]
- Measure Neon: Use neon (Ne) data to help define the tritiogenic 3He component and correct for excess air.[1]
- Determine Terrigenic 3He/4He Ratio (Rterr): For a reliable age correction, the 3He/4He ratio of the terrigenic helium component must be known with high precision (within ~1%).
 [1][4] This may require analyzing samples from deeper, older parts of the aquifer system to characterize the local terrigenic helium signature.
- Model a Range of Ages: If Rterr cannot be precisely determined, evaluate a range of possible ages based on a range of potential Rterr values.[1]

Issue 2: Suspected Diffusive Loss of 3He

- Symptoms:
 - Calculated ages are anomalously young.[1]
 - Observed in shallow, unconfined aquifers with low vertical flow velocities (recharge rates).
- Problem Description: In shallow groundwater systems, tritiogenic 3He can be lost from the groundwater to the unsaturated zone air via diffusion across the water table.[1][2] This loss leads to an underestimation of the true groundwater age. Significant 3He loss can occur at vertical flow velocities below 0.25 to 0.5 meters per year.[1]
- Troubleshooting Steps:
 - Assess Aquifer Confinement: This issue is most prevalent in unconfined aquifers. The method is more reliable in confined aquifers where diffusive loss is minimized.[5]
 - Estimate Recharge Rate: Use other hydrogeological data to estimate the vertical flow velocity. If it is very low, be aware of the potential for underestimated ages.



 Use Numerical Models: Employ numerical simulations that account for hydrodynamic dispersion to investigate the sensitivity of calculated 3H/3He ages to diffusive loss under your site's specific conditions.[1]

Issue 3: Inconsistent Results Due to Sample Mixing

- Symptoms:
 - Wide variability in apparent ages from closely spaced wells.
 - Ages do not follow a clear gradient along a known flow path.
 - Presence of tritium in very old water, indicating a mixture with modern recharge.
- Problem Description: A single groundwater sample can represent a mixture of waters with different ages and flow paths.[6] This is common in wells with long screened intervals. This mixing, or hydrodynamic dispersion, can lead to calculated ages that do not represent the advective travel time of the water.[1]
- Troubleshooting Steps:
 - Use Multi-Level Samplers: To get a more precise understanding of age distribution, sample from discrete, narrow intervals within the aquifer rather than using long-screened wells.[7]
 - Incorporate Other Tracers: In cases of binary mixing between old and young water, tracers like chlorofluorocarbons (CFCs) can sometimes be used to determine the age of the young fraction and the mixing proportions.[1]
 - Utilize Lumped Parameter Models (LPMs): These models can be used to interpret tracer data from mixed samples and infer the distribution of ages within the water sample, rather than a single apparent age.[8]

Quantitative Data Summary

The following tables summarize key quantitative data relevant to helium-based groundwater dating.



Table 1: Typical Helium Concentrations and Isotopic Ratios

Parameter	Typical Value/Range	Significance	Source
He in Air-Equilibrated Water	~4.6 x 10-8 ccSTP/g	~4.6 x 10-8 ccSTP/g identifying excess helium.	
Radiogenic 3He/4He Ratio	~2 x 10-8	Assumed ratio for terrigenic helium of purely crustal (radiogenic) origin.	[4]
Mantle 3He/4He Ratio	~1.1 x 10-5	High ratios can indicate a contribution of helium from the Earth's mantle.	[9]
Atmospheric 3He/4He Ratio	~1.4 x 10-6	Ratio in air and air- saturated water.	[7][9]
Terrigenic He Excess Leading to Uncertainty	>50% over air-water equilibrium	Can create large uncertainties in 3H/3He dating.	[4]

Table 2: Analytical Method Comparison



Analytical Method	Typical Use	Precision/Acc uracy	Notes	Source
Gas Chromatography (GC)	Screening for total He concentration.	Agreement generally within 20% of mass spectrometry.	A lower-cost alternative to mass spectrometry for initial screening.	[4][10][11]
Mass Spectrometry (MS)	Precise measurement of 3He and 4He isotopes for age dating.	High precision required; Rterr must be known to ~1% for samples with high terrigenic He.	The standard method for accurate 3H/3He age determination.	[4][12]

Experimental Protocols

Protocol 1: Groundwater Sampling for Helium Analysis

This protocol is a generalized guide. Always consult with the analytical laboratory for their specific requirements and sample containers.[13]

- Pump Selection: Use pumps that apply positive pressure, such as submersible pumps.[3]
 Peristaltic pumps are not recommended as they can cause degassing.[3]
- Tubing: Any clean tubing (plastic, rubber, metal) is acceptable.[3] Clear plastic tubing is recommended to visually inspect for bubbles.[3]
- Purging: Purge the well sufficiently to ensure the sample is representative of the aquifer water. Monitor field parameters (pH, temperature, conductivity) until they stabilize.
- Sample Collection (Copper Tube Method for Mass Spectrometry):
 - Connect the pump outlet tubing to the copper sample tube.



- Ensure a smooth, bubble-free flow of water through the tube. The presence of any gas bubbles will invalidate the sample.[3]
- Use a back-pressure valve or elevate the outlet tubing to create slight pressure, which helps prevent bubble formation.[13]
- While water is flowing, securely seal both ends of the copper tube using the provided clamps and wrenches.[3] Ensure the ends of the tube are not scratched or bent to allow for a proper vacuum seal at the lab.[3]
- Sample Collection (Septum Bottle Method for Gas Chromatography):
 - Allow the purged groundwater to flush a septum-capped glass bottle.
 - Ensure no headspace (air bubbles) remains in the bottle upon sealing.
 - Store samples upside down until shipment.[14]

Protocol 2: Helium Measurement by Gas Chromatography (Headspace Method)

This protocol describes a common method for measuring total helium concentration.

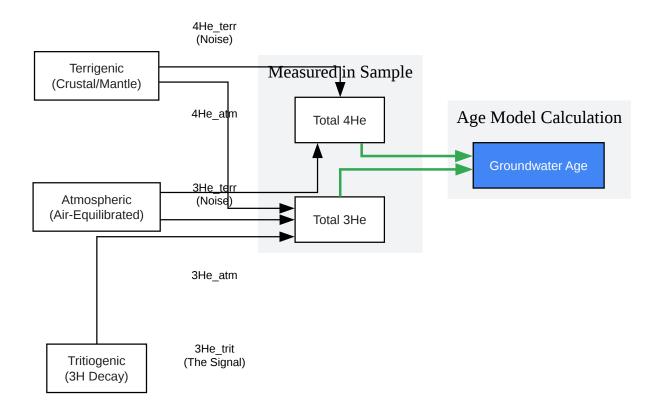
- Sample Preparation: In the laboratory, a headspace is created in the sample vessel, typically using a helium-free gas like argon or nitrogen.[14][15] The vessel is brought to thermal equilibrium to allow dissolved gases to partition between the water and the headspace.[10] [15]
- Extraction: A known volume of the headspace gas is extracted.[11]
- Cryogenic Enrichment: The gas sample is passed through a series of cold traps (e.g., immersed in liquid nitrogen) to freeze out water vapor and adsorb gases like oxygen and nitrogen, thereby concentrating the helium and neon.[11][15]
- Injection: The concentrated helium and neon are injected into the gas chromatograph.
- Separation & Detection: The gases are separated on a molecular sieve column and detected using a thermal conductivity detector (TCD).[11] Argon is often used as the carrier gas.[11]



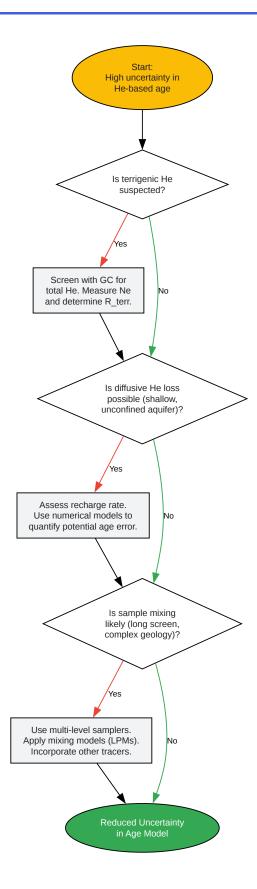
• Quantification: The helium concentration is determined by comparing the sample's detector response to that of known calibration standards.[11]

Visualizations









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. USGS Groundwater Dating Lab [water.usgs.gov]
- 2. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]
- 3. USGS Groundwater Dating Lab [water.usgs.gov]
- 4. USGS Groundwater Dating Lab [water.usgs.gov]
- 5. Groundwater dating with helium isotopes [inis.iaea.org]
- 6. mysite.science.uottawa.ca [mysite.science.uottawa.ca]
- 7. sas.rochester.edu [sas.rochester.edu]
- 8. HESS Estimation of groundwater age distributions from hydrochemistry: comparison of two metamodelling algorithms in the Heretaunga Plains aquifer system, New Zealand [hess.copernicus.org]
- 9. Revisiting Mt Fuji's groundwater origins with helium, vanadium and environmental DNA tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. gfzpublic.gfz.de [gfzpublic.gfz.de]
- 12. Procedure to Determine Helium in Water 911Metallurgist [911metallurgist.com]
- 13. researchgate.net [researchgate.net]
- 14. ga.gov.au [ga.gov.au]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Helium-Based Groundwater Age Dating]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14278265#reducing-uncertainty-in-helium-based-groundwater-age-models]

Disclaimer & Data Validity:





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com